molecular formula C6H14O2 B14410128 (2R)-hexane-1,2-diol CAS No. 84994-66-1

(2R)-hexane-1,2-diol

Cat. No.: B14410128
CAS No.: 84994-66-1
M. Wt: 118.17 g/mol
InChI Key: FHKSXSQHXQEMOK-ZCFIWIBFSA-N
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Description

(2R)-Hexane-1,2-diol (CAS 6920-22-5) is a chiral diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol. It is the R-enantiomer of 1,2-hexanediol, a compound characterized by two adjacent hydroxyl groups on a six-carbon chain. The compound is a colorless liquid with a boiling point of 223–224°C, density of 0.951 g/cm³, and moderate hydrophobicity . Its stereochemistry is critical in applications requiring enantioselectivity, such as asymmetric synthesis and pharmaceutical intermediates.

Synthesis methods for (2R)-hexane-1,2-diol often involve stereoselective oxidation or reduction. For example, describes a diastereoselective synthesis of a related diol using Sharpless asymmetric dihydroxylation, highlighting the importance of chiral catalysts in accessing enantiopure forms .

Properties

CAS No.

84994-66-1

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R)-hexane-1,2-diol

InChI

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

FHKSXSQHXQEMOK-ZCFIWIBFSA-N

Isomeric SMILES

CCCC[C@H](CO)O

Canonical SMILES

CCCCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-hexane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, (2R)-hexane-1,2-diol is often produced through the catalytic hydrogenation of 2-hexanone. This process involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high enantioselectivity. The reaction is carried out under high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(2R)-hexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to hexane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: 2-hexanone or hexanoic acid.

    Reduction: Hexane.

    Substitution: 2-chlorohexane.

Scientific Research Applications

(2R)-hexane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-hexane-1,2-diol involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl groups play a crucial role in hydrogen bonding and interactions with other molecules, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substitution

Table 1: Comparison of Physical Properties
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Hydrophobicity (LogP)* Key Applications
(2R)-Hexane-1,2-diol C₆H₁₄O₂ 223–224 0.951 0.56 Asymmetric synthesis, cosmetics
Propane-1,2-diol C₃H₈O₂ 187 1.036 -0.92 Antifreeze, food additive
Butane-1,2-diol C₄H₁₀O₂ 193 1.016 -0.47 Solvent, polymer precursor
Pentane-1,2-diol C₅H₁₂O₂ 210 0.988 0.05 Cosmetic formulations
Cyclohexane-1,2-diol C₆H₁₂O₂ 245 1.098 0.89 Enzyme substrates

*Estimated using ChemAxon software.

Key Findings :

  • Chain Length: Longer-chain diols (e.g., hexane-1,2-diol) exhibit higher hydrophobicity compared to shorter analogs like propane-1,2-diol.
  • Reactivity: notes that hexane-1,2-diol requires higher reaction temperatures (130°C) and molar ratios in Ru-catalyzed dehydrogenation coupling compared to propane- or butane-1,2-diols .

Stereochemical and Functional Group Variations

Table 2: Enzyme Kinetics of Alcohol Dehydrogenases
Substrate Kₘ (mM) Enzyme (CDH II) Activity
(2R)-Hexane-1,2-diol 13.5 Moderate
trans-Cyclohexane-1,2-diol 2.8 High
Cyclopentanol 14.2 Low

Data from : Rhodococcus sp. CDH II shows higher affinity for cyclic diols (e.g., trans-cyclohexane-1,2-diol) than linear diols like hexane-1,2-diol, reflecting steric and electronic preferences .

Substituted Diols :
  • 5-MeC-1,2-Diol: A metabolite of 5-methylchrysene, this diol is a proximate carcinogen. Its tumorigenic potency exceeds that of 6-MeC-1,2-diol due to bay-region methylation enhancing DNA adduct formation .
  • 1,1-Diphenylpropane-1,2-diol : identifies this compound as a ligand for SARS-CoV-2 spike glycoprotein inhibition, emphasizing the role of aromatic substituents in binding affinity .

Enantiomeric Comparisons

Racemic 1,2-hexanediol (DL-form) is widely used in cosmetics as a humectant, while enantiopure (2R)-hexane-1,2-diol is preferred in asymmetric catalysis. highlights hexane-1,2-diol in polyacrylate-free cosmetic formulations, leveraging its solubility and low toxicity .

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